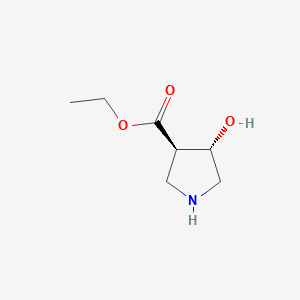

ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its stereospecific properties due to the presence of chiral centers at the 3rd and 4th positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate typically involves the use of glycine ethyl ester as a starting material. The process includes amino addition, protective group strategies, and ring closure reactions . The reaction conditions often require specific catalysts and temperature controls to ensure high yield and stereoselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. The use of immobilized microorganisms has also been explored for the enantioselective reduction of related compounds .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Applications De Recherche Scientifique

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

The mechanism of action of ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in functional groups and stereochemistry.

Prolinol: Another pyrrolidine derivative with different substituents and biological activities.

Uniqueness

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .

Activité Biologique

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and applications in scientific research.

Chemical Structure and Properties

This compound features a pyrrolidine ring with hydroxyl and carboxyl functional groups. Its stereochemistry is crucial for its biological activity, influencing its interaction with various molecular targets.

- Molecular Formula : C₇H₁₃N₁O₃

- Molecular Weight : Approximately 159.19 g/mol

- Appearance : Typically presented as a colorless to pale yellow liquid

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access and inhibiting enzymatic activity.

- Receptor Interaction : It has been investigated for its potential role as a ligand in biochemical assays, modulating receptor activity and downstream signaling pathways.

Therapeutic Potential

Research indicates that this compound holds promise in various therapeutic contexts:

- Antiviral Activity : The compound has shown potential in the synthesis of antiviral agents, indicating its utility in combating viral infections.

- Anticancer Properties : Studies suggest that it may contribute to the development of anticancer therapies through its inhibitory effects on specific cancer-related enzymes.

- Hepatoprotective Effects : Preliminary findings indicate that it may protect liver cells from damage induced by toxic agents.

In Vitro Studies

A study evaluating the inhibitory rates of various compounds found that this compound exhibited significant activity against specific enzymes involved in metabolic processes. The results demonstrated that this compound could inhibit collagen production and reduce fibrotic markers in liver cells exposed to TGFβ1 stimulation .

Comparative Analysis

Table 1 summarizes the biological activities and properties of this compound compared to other related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₇H₁₃N₁O₃ | Enzyme inhibition, antiviral | Significant therapeutic potential |

| Mthis compound | C₈H₁₅N₁O₄ | Receptor binding | Studied for diabetes treatment |

| Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate | C₁₂H₂₁N₁O₅ | Hepatoprotective | Protects liver cells from toxins |

Propriétés

IUPAC Name |

ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCCUOFJQUMIMH-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.